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Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells

that prevents solutes in the circulating blood from non-selectively crossing into the extracellular

fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is crucial for

maintaining brain homeostasis and protecting it from harmful substances.[2] The primary

components of the BBB are brain microvascular endothelial cells (BMECs), which are

characterized by complex tight junctions, a lack of fenestrations, and low pinocytic activity.[2][3]

These cells are in close communication with pericytes and astrocytes, which are essential for

the induction and maintenance of the barrier properties.[2][4]

Developing drugs for CNS diseases is challenging due to the BBB's ability to restrict the

passage of most therapeutic agents. Therefore, robust in vitro models that accurately mimic the

in vivo BBB are essential for screening potential neurotherapeutics and studying disease

mechanisms.[5] While static Transwell models are useful, dynamic models that incorporate

physiological shear stress by mimicking blood flow offer a more in vivo-like environment.[6][7]

These dynamic systems, often utilizing microfluidic technology, have been shown to enhance

barrier tightness and better predict in vivo permeability.[8][9]

This document provides a detailed protocol for establishing and characterizing a dynamic,

multi-cell type in vitro BBB model using a microfluidic platform.
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Components of the Dynamic In Vitro BBB Model
A high-fidelity in vitro BBB model should include the key cellular components of the

neurovascular unit to recapitulate the complex cell-cell interactions that maintain barrier

function.[3]

Brain Microvascular Endothelial Cells (BMECs): These cells form the core of the barrier, with

tight junctions that severely restrict paracellular flux.[1] They can be sourced from primary

human or animal tissues, immortalized cell lines (like hCMEC/D3), or derived from human

induced pluripotent stem cells (hiPSCs).[1][8]

Astrocytes: These glial cells ensheath the microvessels with their "end-feet" and secrete

soluble factors that are critical for inducing and maintaining the tight junction integrity of the

BMECs.[1][3]

Pericytes: Embedded within the basement membrane, pericytes share a close physical

connection with BMECs and are crucial for vessel stabilization, angiogenesis, and BBB

integrity.[2][4]

A triple co-culture model consisting of BMECs, astrocytes, and pericytes is considered a more

reliable in vitro BBB model as it results in significantly higher Transendothelial Electrical

Resistance (TEER) and lower permeability compared to monoculture or simpler co-culture

systems.[2]

Dynamic Culture Systems: Microfluidics
Dynamic models utilize microporous hollow fibers or microfluidic devices to culture cells under

continuous medium perfusion, which simulates the shear stress exerted by blood flow in vivo.

[6] This mechanical stimulation is a key factor in promoting a more physiological BBB

phenotype, including enhanced tight junction expression and lower permeability.[4][9]

Microfluidic "BBB-on-a-chip" platforms allow for the co-culture of different cell types in separate

but adjacent channels, separated by a porous membrane, mimicking the anatomical structure

of the neurovascular unit.[8][10]
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The overall process for building and validating a dynamic in vitro BBB model involves several

key stages, from initial cell culture to final barrier function assessment.

Phase 1: Preparation

Phase 2: Model Construction

Phase 3: Maturation

Phase 4: Validation & Application

Cell Culture & Expansion
(BMECs, Astrocytes, Pericytes)

Microfluidic Device
Preparation & Coating

Seed Astrocytes & Pericytes
(Abluminal Compartment)

Seed BMECs
(Luminal Compartment)

Establish Co-Culture
under Static Conditions

Introduce Dynamic Flow
(Perfusion)

Monitor Barrier Formation
(Daily TEER Measurement)

Permeability Assay
(Tracer Molecules)

Immunofluorescence
(Tight Junctions)

Drug Transport Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for dynamic in vitro BBB model.

Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic culture of the three primary cell types. Use cell-specific media

and follow standard aseptic cell culture techniques.

A. Brain Microvascular Endothelial Cells (BMECs)

Culture hiPSC-derived BMECs or immortalized lines (e.g., hCMEC/D3) in T75 flasks coated

with a suitable extracellular matrix (e.g., Collagen IV and Fibronectin).

Use endothelial cell medium supplemented with required growth factors.

Incubate at 37°C, 5% CO2.

Passage cells when they reach 80-90% confluency. Low passage numbers are

recommended for maintaining BBB characteristics.[6]

B. Human Astrocytes

Culture primary human astrocytes or an immortalized cell line in T75 flasks.

Use astrocyte-specific medium.

Incubate at 37°C, 5% CO2.

Passage cells at 80-90% confluency.

C. Human Pericytes

Culture primary human brain vascular pericytes in T75 flasks.

Use pericyte-specific medium.

Incubate at 37°C, 5% CO2.
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Passage cells at 80-90% confluency.

Protocol 2: Construction of a Microfluidic BBB Model
This protocol is a general guideline for seeding cells into a two-channel microfluidic device with

a porous membrane separating the channels.

Device Preparation:

Sterilize the microfluidic device according to the manufacturer's instructions (e.g., ethanol

wash, UV exposure).

Coat both sides of the porous membrane by perfusing an extracellular matrix solution

(e.g., 50 µg/mL collagen type IV and 20 µg/mL fibronectin in PBS) through the channels

and incubating for 2-4 hours at 37°C.

Rinse channels with pre-warmed cell culture medium.

Seeding Astrocytes and Pericytes (Abluminal/Brain Side):

Prepare a co-culture cell suspension of astrocytes and pericytes (e.g., at a 1:1 ratio) at a

high concentration (e.g., 5-10 x 10^6 cells/mL) in astrocyte medium.

Inject the cell suspension into the bottom ('brain') channel of the device.

Invert the device and incubate for 2-4 hours at 37°C to allow cells to attach to the

underside of the membrane.

After attachment, place the device upright and perfuse with fresh astrocyte medium.

Culture for 24-48 hours.

Seeding BMECs (Luminal/Blood Side):

Prepare a suspension of BMECs at a high concentration (e.g., 10-15 x 10^6 cells/mL) in

endothelial cell medium.

Inject the BMEC suspension into the top ('vascular') channel.
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Incubate for 4-6 hours at 37°C to allow for a confluent monolayer to form on the top side of

the membrane.

After attachment, begin gentle perfusion of fresh endothelial medium through the top

channel.

Initiating Dynamic Flow:

After establishing the co-culture under static or very low flow conditions for 24 hours,

connect the device to a perfusion system (e.g., syringe pump).

Initiate a low level of laminar flow in the luminal channel to induce a physiological shear

stress (e.g., 1-5 dynes/cm²).[6]

Maintain the culture under continuous flow for 3-5 days to allow the barrier to mature.

Monitor barrier integrity daily using TEER measurements.

Protocol 3: Barrier Integrity Assessment -
Transendothelial Electrical Resistance (TEER)
TEER is a reliable, non-invasive method to quantify the integrity of the tight junction dynamics

in the endothelial monolayer.[11] Higher TEER values correlate with a tighter barrier.

Equipment: Use an epithelial voltohmmeter with compatible electrodes for your microfluidic

device. Many modern "organ-on-a-chip" platforms have integrated electrodes for real-time

monitoring.[10]

Measurement:

Ensure the electrodes are sterilized (e.g., with 70% ethanol) and rinsed with sterile saline

or culture medium.

Place the electrodes in the luminal and abluminal channels of the device.

Record the resistance reading (in Ohms, Ω).

Measure the resistance of a cell-free device filled with medium to determine the

background resistance.
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Calculation:

Subtract the background resistance from the resistance of the cell-covered device.

Multiply the result by the surface area of the membrane (in cm²) to obtain the final TEER

value (Ω·cm²).

TEER (Ω·cm²) = (R_total - R_blank) * Area (cm²)

Monitoring: Perform daily TEER measurements. A stable and high TEER value (ideally >500

Ω·cm², with some models reporting values over 2000 Ω·cm²) indicates a mature and intact

barrier.[8]

Protocol 4: Permeability Assay
This assay measures the flux of a tracer molecule across the BBB model to determine its

permeability coefficient (Papp).

Select Tracers: Use fluorescently-labeled, membrane-impermeable molecules of different

sizes, such as Sodium Fluorescein (376 Da) or FITC-dextrans (4-70 kDa).[8]

Procedure:

Once the TEER value has peaked and stabilized, replace the medium in the luminal

channel with medium containing the tracer molecule at a known concentration (C_donor).

At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal

channel (C_receiver).

Replace the collected volume with fresh medium to maintain a constant volume.

Quantification: Measure the fluorescence intensity of the collected samples using a plate

reader and calculate the concentration of the tracer that has crossed the barrier.

Calculation of Apparent Permeability (Papp):

Calculate the rate of tracer flux (dQ/dt).
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Use the following formula: Papp (cm/s) = (dQ/dt) / (A * C_donor)

Where:

dQ/dt is the flux of the tracer across the barrier (mol/s).

A is the surface area of the membrane (cm²).

C_donor is the initial concentration in the donor (luminal) chamber (mol/cm³).

Protocol 5: Immunofluorescence Staining of Tight
Junction Proteins
This method visualizes the expression and localization of key tight junction proteins (e.g.,

Claudin-5, Occludin, ZO-1) to confirm the formation of a continuous barrier.

Fixation: At the end of the experiment, fix the cells in the device by perfusing with 4%

paraformaldehyde (PFA) for 15 minutes.

Permeabilization: Perfuse with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for

10 minutes.

Blocking: Perfuse with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

Primary Antibody Incubation: Perfuse the channel with a solution containing the primary

antibody against a tight junction protein (e.g., rabbit anti-Claudin-5) and incubate overnight at

4°C.

Washing: Perfuse with PBS to wash away unbound primary antibody.

Secondary Antibody Incubation: Perfuse with a fluorescently-labeled secondary antibody

(e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI). Incubate for

1-2 hours at room temperature, protected from light.

Final Wash: Perfuse with PBS to remove unbound secondary antibody.

Imaging: Image the cells directly within the microfluidic device using a confocal microscope.

Look for continuous, sharp lines of fluorescence at the cell-cell borders, which indicate well-
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formed tight junctions.

Data Presentation and Interpretation
Quantitative data from model characterization should be summarized for clear comparison.

Table 1: Representative Barrier Integrity Data for Dynamic In Vitro BBB Models

Parameter Cell Source Model Type
Typical
TEER
(Ω·cm²)

Papp
(Sodium
Fluorescein
) (cm/s)

Reference

TEER

hiPSC-

derived

BMECs + Rat

Astrocytes

Microfluidic > 2000 N/A [8]

TEER

hCMEC/D3 +

Human

Astrocytes

Microfluidic ~150-300 ~4.5 x 10⁻⁶ [3][5]

TEER

Mouse

Primary ECs

+ Astrocytes

Co-culture

~100-300 (up

to 800

reported)

~4.5 x 10⁻⁶ [5]

Permeability

Caco-2

(Intestinal

Model

Control)

Transwell > 200

High:

Propranolol

(~20 x 10⁻⁶)

[12]

Permeability

Caco-2

(Intestinal

Model

Control)

Transwell > 200

Low:

Ranitidine

(~0.5 x 10⁻⁶)

[12]

Note: TEER and Papp values can vary significantly based on cell type, passage number, co-

culture conditions, and specific microfluidic device design.[11][13]
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Cellular Interactions and Signaling Pathways
The integrity of the BBB is not solely a physical barrier but is dynamically regulated by complex

signaling between the cells of the neurovascular unit. Astrocytes and pericytes release a

variety of factors that influence the endothelial cells to maintain the barrier phenotype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Astrocyte–endothelial interactions and blood–brain barrier permeability - PMC
[pmc.ncbi.nlm.nih.gov]

2. Wnt/β-catenin signaling controls development of the blood–brain barrier - PMC
[pmc.ncbi.nlm.nih.gov]

3. Astrocytes induce blood–brain barrier properties in endothelial cells | Semantic Scholar
[semanticscholar.org]

4. Pericytes: The forgotten controllers of a functional blood–brain barrier - PMC
[pmc.ncbi.nlm.nih.gov]

5. Roles of astrocytic sonic hedgehog production and its signal for regulation of the blood-
brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

6. biorxiv.org [biorxiv.org]

7. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

8. rupress.org [rupress.org]

9. Interleukin-1β induces blood-brain barrier disruption by downregulating Sonic hedgehog in
astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Blood-Brain Barrier VEGF Signaling Interactive Pathways: R&D Systems
[rndsystems.com]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note & Protocol: Construction of a Dynamic
In Vitro Blood-Brain Barrier Model]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294999#how-to-build-a-dynamic-in-vitro-blood-
brain-barrier-model]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1294999?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1570746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1570746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2575783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2575783/
https://www.semanticscholar.org/paper/Astrocytes-induce-blood%E2%80%93brain-barrier-properties-in-Janzer-Raff/43c552a21a1b64c60f57ca312b3aee24f8caa22b
https://www.semanticscholar.org/paper/Astrocytes-induce-blood%E2%80%93brain-barrier-properties-in-Janzer-Raff/43c552a21a1b64c60f57ca312b3aee24f8caa22b
https://pmc.ncbi.nlm.nih.gov/articles/PMC12088004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12088004/
https://pubmed.ncbi.nlm.nih.gov/39029978/
https://pubmed.ncbi.nlm.nih.gov/39029978/
https://www.biorxiv.org/content/10.1101/2021.03.05.433976v1.full.pdf
https://mspace.lib.umanitoba.ca/items/88fb19a5-ca4d-4e67-89c6-2fc2ca09f16c
https://rupress.org/jcb/article-abstract/183/3/409/45588
https://pubmed.ncbi.nlm.nih.gov/25313834/
https://pubmed.ncbi.nlm.nih.gov/25313834/
https://www.rndsystems.com/pathways/blood-brain-barrier-immune-cell-transmigration-vegf-signaling-pathways
https://www.rndsystems.com/pathways/blood-brain-barrier-immune-cell-transmigration-vegf-signaling-pathways
https://www.researchgate.net/figure/Cell-to-cell-interactions-between-pericytes-and-endothelial-cells-Pericytes-share-a-BM_fig3_370686862
https://www.researchgate.net/publication/380700335_Roles_of_astrocytic_sonic_hedgehog_production_and_its_signal_for_regulation_of_the_blood-brain_barrier_permeability
https://www.researchgate.net/figure/Major-signaling-pathways-regulating-BBB-stability-Pericyte-EC-communications_fig2_382395637
https://www.benchchem.com/product/b1294999#how-to-build-a-dynamic-in-vitro-blood-brain-barrier-model
https://www.benchchem.com/product/b1294999#how-to-build-a-dynamic-in-vitro-blood-brain-barrier-model
https://www.benchchem.com/product/b1294999#how-to-build-a-dynamic-in-vitro-blood-brain-barrier-model
https://www.benchchem.com/product/b1294999#how-to-build-a-dynamic-in-vitro-blood-brain-barrier-model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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